![molecular formula C14H20N4O4 B3959684 4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3959684.png)
4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide
Vue d'ensemble
Description
4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide 73-6691 binds to the heme group of sGC and stabilizes the enzyme in its oxidized form, which increases the sensitivity of sGC to NO. This results in the activation of sGC and the subsequent production of cGMP. The increased levels of cGMP lead to the relaxation of smooth muscle cells, vasodilation, and decreased platelet aggregation.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet activity, and antiproliferative effects on smooth muscle cells. In animal models of pulmonary hypertension and heart failure, this compound 73-6691 has been shown to improve cardiac function and reduce pulmonary arterial pressure. In sickle cell disease, this compound 73-6691 has been shown to increase blood flow and reduce vaso-occlusive events.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide 73-6691 has several advantages for lab experiments, including its high potency and selectivity for sGC, as well as its ability to cross the blood-brain barrier. However, this compound 73-6691 has a relatively short half-life and requires frequent dosing in animal studies. Additionally, the synthesis of this compound 73-6691 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research of 4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide 73-6691. One area of interest is the potential use of this compound 73-6691 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by impaired NO signaling and decreased levels of cGMP. Another area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and selectivity for disease-specific isoforms of sGC. Finally, the therapeutic potential of this compound 73-6691 in combination with other drugs, such as phosphodiesterase inhibitors or NO donors, should be explored.
Applications De Recherche Scientifique
4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide 73-6691 has been extensively researched for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In vitro and in vivo studies have shown that this compound 73-6691 can increase the production of cyclic guanosine monophosphate (cGMP) by inhibiting sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. cGMP is a secondary messenger that plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation.
Propriétés
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-14(19)11-2-3-12(13(10-11)18(20)21)16-4-1-5-17-6-8-22-9-7-17/h2-3,10,16H,1,4-9H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHTUGYXHLRGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



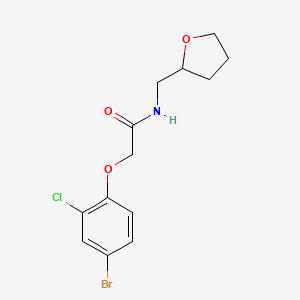

![7-{(4-methoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3959617.png)
![2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide](/img/structure/B3959628.png)
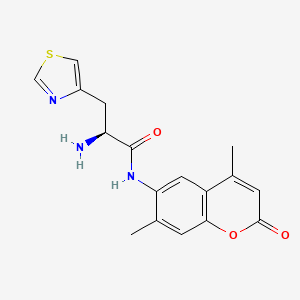

![10-bromo-6-(2-chloro-6-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959664.png)
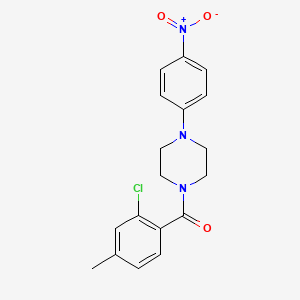
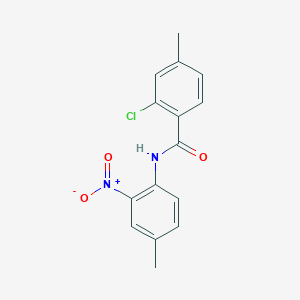
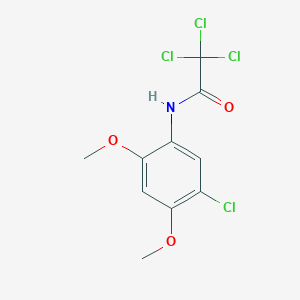
methyl]-8-quinolinol](/img/structure/B3959687.png)
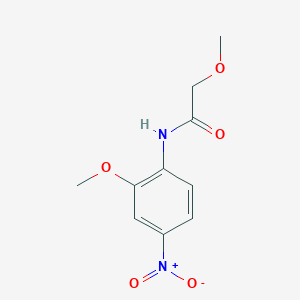
![2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3959695.png)
